Dimethylmatairesinol

Description

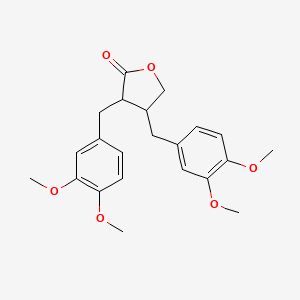

Structure

2D Structure

3D Structure

Properties

CAS No. |

4773-01-7 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3 |

InChI Key |

SNAOLIMFHAAIER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |

Other CAS No. |

4773-01-7 |

Synonyms |

dimethylmatairesinol |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Analysis of Dimethylmatairesinol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a naturally occurring lignan, has garnered increasing interest within the scientific community due to its potential pharmacological activities. As a derivative of matairesinol, it belongs to a class of phytoestrogens that are recognized for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic origins within the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and phytochemical analysis.

Natural Sources of this compound

This compound is found in a variety of plant species, although its concentration can vary significantly. Lignans, in general, are widespread throughout the plant kingdom, playing roles in defense and structural integrity.[1] The primary dietary sources of lignans include oilseeds, whole grains, vegetables, and fruits.

One of the most significant known natural sources of this compound is the fruit of Wild Chervil (Anthriscus sylvestris), a perennial plant belonging to the Apiaceae family. Quantitative analysis of the fruit extract of A. sylvestris has revealed a substantial concentration of this compound.

Quantitative Data of this compound in Plant Sources

| Plant Species | Plant Part | Concentration | Reference |

| Anthriscus sylvestris (Wild Chervil) | Fruit | 27.7 mg/g | [2] |

This table will be updated as more quantitative data becomes available.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignans and flavonoids.[1] The pathway to this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, the building blocks of lignans.

The immediate precursor to this compound is (-)-matairesinol. The final step in the biosynthesis of this compound is the methylation of the two hydroxyl groups of matairesinol. This reaction is catalyzed by specific O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of the matairesinol molecule. Several OMTs involved in lignan biosynthesis have been identified and characterized in various plant species.[3][4]

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust and optimized experimental protocols for extraction and analysis. The following sections outline detailed methodologies based on established techniques for lignan analysis.

Extraction of this compound from Plant Material

The extraction of lignans from plant tissues is a critical step that influences the final yield and purity of the target compound. A common and effective method involves solvent extraction, often with polar solvents, followed by purification steps.

Materials:

-

Dried and finely ground plant material (e.g., fruits of Anthriscus sylvestris)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

-

Solvent Extraction: Add 10 mL of 80% aqueous methanol to the tube.

-

Maceration: Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Sample Reconstitution and Purification: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and perform solid-phase extraction (SPE) to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by deionized water. Load the sample onto the cartridge and wash with water to remove polar impurities. Elute the lignan fraction with methanol.

-

Final Preparation: Evaporate the methanol from the eluted fraction and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful analytical technique for the sensitive and selective quantification of lignans in complex plant extracts.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Sample Analysis: Inject the prepared plant extracts and standard solutions into the HPLC-MS system.

-

Data Acquisition: Acquire the data in MRM mode, monitoring the specific transitions for this compound.

-

Quantification: Integrate the peak areas of this compound in the sample chromatograms and determine the concentration using the calibration curve generated from the standards.

Conclusion

This technical guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for the study of this compound. The identification of significant quantities of this lignan in the fruits of Anthriscus sylvestris highlights the potential for further investigation into other plant species, particularly within the Apiaceae family. The detailed experimental protocols for extraction and HPLC-MS analysis offer a robust framework for researchers to accurately quantify this compound in various plant matrices. As research into the pharmacological effects of lignans continues to expand, a thorough understanding of their natural distribution and chemistry is paramount for advancing the fields of natural product science and drug development.

References

- 1. Independent Recruitment of an O-Methyltransferase for Syringyl Lignin Biosynthesis in Selaginella moellendorffii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide on Dimethylmatairesinol: Chemical Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. As a methylated derivative of matairesinol, a phytoestrogen found in various plants, this compound exhibits a range of biological activities that are currently under investigation for their relevance in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and pathway visualizations to support further research and development efforts.

Chemical Structure and Identifiers

This compound is structurally characterized by a central γ-butyrolactone ring with two 3,4-dimethoxybenzyl substituents at the C3 and C4 positions.[1] Its systematic IUPAC name is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[1]

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |

| Molecular Formula | C₂₂H₂₆O₆ |

| Molecular Weight | 386.4 g/mol |

| SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |

| InChI | InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3 |

| InChIKey | SNAOLIMFHAAIER-UHFFFAOYSA-N |

| CAS Number | 4773-01-7 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, though limited, are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 129-131 °C | [1] |

| Optical Rotation | [α]²⁵_D_ -30 (c, 1.3 in CHCl₃) | [1] |

| Water Solubility (predicted) | 0.0032 g/L | |

| logP (predicted) | 4.04 |

Spectral Data

Definitive experimental spectral data for this compound remains elusive in publicly accessible databases. Researchers are encouraged to perform their own spectral analyses for confirmation of synthesized or isolated compounds. The following sections outline the expected spectral characteristics based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (singlets around 3.8 ppm), aromatic protons (multiplets in the range of 6.5-7.0 ppm), and the protons of the butyrolactone ring and benzylic methylenes (complex multiplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbons (around 55-56 ppm), aromatic carbons (in the region of 110-150 ppm), the carbonyl carbon of the lactone (around 175-180 ppm), and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=O stretch of the γ-lactone (around 1770 cm⁻¹), C-O stretching of the ethers and the lactone, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl groups and opening of the lactone ring.

Biological Activities and Signaling Pathways

While direct studies on this compound are limited, research on its precursor, matairesinol, provides significant insights into its potential biological activities and mechanisms of action. Matairesinol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

Matairesinol has been demonstrated to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by matairesinol can sensitize cancer cells to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Studies have indicated that matairesinol can modulate the MAPK pathway, although the specific effects can be cell-type dependent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Matairesinol has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.

Experimental Protocols

Synthesis of this compound (Arctigenin Methyl Ether)

A common method for the synthesis of this compound is through the methylation of arctigenin.

Protocol: Direct Methylation of Arctigenin

-

Dissolve Arctigenin: Dissolve arctigenin in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add Base: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl groups.

-

Add Methylating Agent: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

References

Dimethylmatairesinol: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a lignan belonging to the dibenzylbutyrolactone class, has garnered interest within the scientific community for its potential therapeutic applications. Lignans, a diverse group of polyphenolic compounds found in plants, are known for their broad spectrum of biological activities. While its parent compound, matairesinol, has been more extensively studied, this compound is believed to share many of its promising pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation methodologies, and known biological activities of this compound and its closely related analogs, with a focus on the underlying signaling pathways. Given the limited specific data on this compound, information from its parent compound, matairesinol, is used as a foundational proxy, a common practice in phytochemical research.

Discovery and Natural Occurrence

This compound is a naturally occurring lignan found in various plant species, notably within the Hernandia genus, including Hernandia sonora and Hernandia nymphaeifolia. These plants have been a source for the isolation of numerous lignans with interesting biological profiles. The discovery of this compound and other related lignans has often been the result of bioassay-guided fractionation of plant extracts, a process aimed at identifying the specific compounds responsible for observed biological activities.

Isolation and Purification Protocols

The isolation of this compound from its natural sources follows a general workflow common to the purification of plant-derived secondary metabolites. The process involves extraction, fractionation, and chromatographic separation.

Experimental Protocol: General Isolation of Lignans from Plant Material

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., seeds, leaves, or bark) from a verified botanical source.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to a constant weight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a suitable organic solvent. A common method is maceration with methanol or ethanol at room temperature for several days, with periodic agitation.

-

Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

-

Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the extract between n-hexane, chloroform, ethyl acetate, and water.

-

Monitor the different fractions for the presence of the target lignans using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Chromatographic Purification:

-

Isolate the target compound from the enriched fraction using a combination of chromatographic techniques.

-

Column Chromatography: Employ silica gel or Sephadex LH-20 column chromatography with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) for initial separation.

-

Preparative HPLC: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase for the final purification of this compound to a high degree of purity.

-

-

Structure Elucidation and Characterization:

-

Confirm the identity and structure of the isolated this compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry of the molecule.

-

-

Experimental Workflow for Lignan Isolation

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of its parent compound, matairesinol, have been investigated, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent. These activities are often mediated through the modulation of key cellular signaling pathways. It is hypothesized that this compound exhibits similar mechanisms of action.

Anti-inflammatory and Antioxidant Effects

Matairesinol has been shown to exert anti-inflammatory and antioxidant effects by modulating the MAPK/NF-κB signaling pathway .

Signaling Pathway: MAPK/NF-κB Inhibition by Matairesinol

Caption: Proposed mechanism of anti-inflammatory action of Matairesinol via inhibition of the MAPK and NF-κB signaling pathways.

Anticancer Activity

Matairesinol has demonstrated anticancer properties by sensitizing cancer cells to apoptosis and inhibiting cell proliferation. These effects are partly mediated through the modulation of the PI3K/Akt signaling pathway .

Signaling Pathway: PI3K/Akt Inhibition by Matairesinol

Caption: Proposed mechanism of anticancer action of Matairesinol via inhibition of the PI3K/Akt signaling pathway.

Quantitative Data

Quantitative data for the biological activity of matairesinol have been reported in various studies. The following table summarizes some of the key findings. It is important to note that these values can vary depending on the specific experimental conditions and cell lines used.

| Biological Activity | Assay | Cell Line | Compound | IC50 / Effective Concentration | Reference |

| Anticancer | MTT Assay | Prostate Cancer (PC3) | Matairesinol | Not specified, showed dose-dependent inhibition | [1] |

| Anti-inflammatory | Nitric Oxide (NO) Production | Macrophages (RAW 264.7) | Matairesinol | Dose-dependent inhibition | [2] |

| Anti-osteoclastogenic | TRAP Staining | Bone Marrow Macrophages (BMMs) | Matairesinol | Dose-dependent inhibition | [3] |

Detailed Experimental Protocols

Protocol: Western Blot Analysis for Signaling Pathway Proteins

-

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line for anticancer studies) in appropriate media and conditions.

-

Treat the cells with varying concentrations of this compound (or matairesinol) for a specified period. Include a vehicle control (e.g., DMSO).

-

For signaling pathway analysis, stimulate the cells with an appropriate agonist (e.g., LPS for inflammation, a growth factor for cancer) for a short period before harvesting.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-p65, p65, p-Akt, Akt).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

-

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery and development. While more research specifically focused on this compound is needed to fully elucidate its pharmacological profile, the extensive data available for its parent compound, matairesinol, provides a strong foundation for future studies. The methodologies and signaling pathway information presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and other related lignans. As our understanding of the intricate roles of these natural compounds in cellular processes grows, so too will the opportunities for their application in human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Dibenzylbutyrolactone Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylbutyrolactone lignans are a significant class of phytoestrogens characterized by a core structure formed by the dimerization of two phenylpropanoid units.[1] Extensively distributed in the plant kingdom, these compounds have garnered substantial attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the primary pharmacological effects of dibenzylbutyrolactone lignans, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Anticancer Activities

Dibenzylbutyrolactone lignans have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of representative dibenzylbutyrolactone lignans against various cancer cell lines, presented as IC50 values.

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Arctigenin | Pancreatic Cancer (PANC-1) | Preferential cytotoxicity at 0.027 (under nutrient deprivation) | [5] |

| Trachelogenin | Human Colon Cancer (HCT-116) | Not specified, but induced autophagic cell death | |

| Trachelogenin | Human Glioblastoma (SF-295) | 0.8 | |

| Trachelogenin | Human Promyelocytic Leukemia (HL-60) | 32.4 | |

| Matairesinol | Colon 26 Cancer Cells | 24.9 (9 µg/ml) | |

| Hinokinin | Human Neutrophils (Superoxide Generation) | 0.17 (0.06 µg/mL) | |

| Bursehernin Derivative 14 | Human ER+ Breast Cancer (rhERα binding) | 0.16 | |

| Bursehernin Derivative 4 | Human ER+ Breast Cancer (rhERα binding) | 6 |

Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer effects of dibenzylbutyrolactone lignans is the modulation of critical signaling pathways. Arctigenin, for instance, has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased viability of liver cancer cells. It also suppresses the activation of Akt, a crucial kinase for cancer cell survival under nutrient-deprived conditions.

Figure 1: Arctigenin's inhibition of the PI3K/Akt pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Dibenzylbutyrolactone lignan of interest

-

Cancer cell line (e.g., HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the dibenzylbutyrolactone lignan dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

-

Incubate the plate for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activities

Dibenzylbutyrolactone lignans exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. They have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activities of selected dibenzylbutyrolactone lignans.

| Lignan | Assay | Target/Cell Line | Inhibition/IC50 | Reference |

| Hinokinin | Nitric Oxide Production | RAW 264.7 Macrophages | IC50 = 21.56 µM | |

| Matairesinol | Nitric Oxide Production | RAW 264.7 Macrophages | Concentration-dependent inhibition (6.25-25 µM) | |

| Matairesinol | iNOS and COX-2 Expression | BV2 Microglia | Concentration-dependent inhibition (6.25-25 µM) | |

| Arctigenin | TNF-α Production | RAW 264.7 and U937 Macrophages | Significant inhibition at <32 µM | |

| A derivative of dibenzylbutane lignan LCA (Compound 10h) | Nitric Oxide Release | LPS-induced RAW 264.7 cells | Strongest inhibitory effect at 20 µM |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of dibenzylbutyrolactone lignans are largely attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For example, matairesinol has been shown to inhibit the phosphorylation of MAPK and NF-κB in microglia, thereby reducing the expression of pro-inflammatory genes. Hinokinin's anti-inflammatory properties are also mediated through the NF-κB signaling mechanism.

Figure 3: Inhibition of MAPK and NF-κB pathways by lignans.

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Dibenzylbutyrolactone lignan of interest

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the lignan for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Neuroprotective Activities

Several dibenzylbutyrolactone lignans have demonstrated significant neuroprotective effects against various neurotoxic insults, suggesting their potential in the management of neurodegenerative diseases.

Quantitative Neuroprotective Data

The following table highlights the neuroprotective activities of certain dibenzylbutyrolactone lignans.

| Lignan | Assay/Model | Effective Concentration | Reference |

| Arctigenin, Traxillagenin, Arctiin, Traxillaside | Glutamate-induced toxicity in rat cortical cells | 0.01 - 10.0 µM | |

| 7-hydroxymatairesinol (HMR/lignan) | 6-OHDA-induced neurodegeneration in rats | 10 mg/kg (oral) | |

| Cubebin | Scopolamine-induced amnesia in mice | 25 and 50 mg/kg (i.p.) | |

| Cinncassin A, A3 & A5 | Tunicamycin-induced cytotoxicity in SH-SY5Y cells | EC50 = 21-75 µM |

Signaling Pathways in Neuroprotective Activity

The neuroprotective mechanisms of these lignans are often associated with their anti-inflammatory and antioxidant properties. For instance, matairesinol has been shown to ameliorate sepsis-mediated brain injury by up-regulating AMPK and subsequently repressing the MAPK and NF-κB pathways.

Figure 4: Neuroprotective mechanism of Matairesinol.

Experimental Protocol: Western Blot for MAPK Phosphorylation

Western blotting is used to detect the phosphorylation status of key proteins in a signaling cascade, such as the MAPKs (ERK, JNK, p38).

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Wash buffer (TBST)

Procedure:

-

Prepare protein lysates from cells or tissues treated with the lignan and/or a stimulus (e.g., LPS).

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.

Conclusion

Dibenzylbutyrolactone lignans represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their activities, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting field. Further investigations into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Dimethylmatairesinol: A Review of Available Evidence and Future Directions

A comprehensive review of the current scientific literature reveals a notable scarcity of direct in vitro studies specifically investigating the mechanism of action of dimethylmatairesinol. While its parent compound, matairesinol, and other related lignans have been the subject of various studies, data focusing exclusively on this compound is limited. This technical guide, therefore, aims to provide a contextual overview based on the activities of closely related compounds, highlighting potential mechanisms of action that warrant further investigation for this compound. It is crucial for researchers, scientists, and drug development professionals to recognize this gap in the literature and the need for dedicated in vitro studies on this specific compound.

Potential Anticancer Effects: Insights from Matairesinol

Studies on matairesinol suggest a potential for anticancer activity through various mechanisms, which may serve as a starting point for investigating this compound. Research on matairesinol has demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

A key study on pancreatic cancer cells indicated that matairesinol triggers mitochondrial dysfunction, leading to apoptosis.[1][2][3] This process was associated with the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS) production.[2]

Table 1: Antiproliferative Effects of Matairesinol on Pancreatic Cancer Cell Lines

| Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| PANC-1 | 80 | 48 | [2] |

| MIA PaCa-2 | 80 | 50 |

It is hypothesized that this compound may exhibit similar cytotoxic and pro-apoptotic effects. However, without direct experimental evidence, this remains speculative. Future in vitro studies on this compound should include cytotoxicity assays (e.g., MTT or LDH assays) on a panel of cancer cell lines to determine its IC50 values.

Apoptosis and Cell Cycle Arrest

The induction of apoptosis and cell cycle arrest are common mechanisms for anticancer compounds. For matairesinol, evidence points towards the induction of apoptosis through the intrinsic mitochondrial pathway. Flow cytometry analysis is a standard method to investigate these phenomena.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates and culture until they reach 70-80% confluency.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

A similar protocol can be used for apoptosis analysis, typically employing Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Anti-inflammatory and Antioxidant Mechanisms

Lignans as a class of compounds are known for their anti-inflammatory and antioxidant properties. Studies on matairesinol have shown that it can exert these effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.

Inhibition of Inflammatory Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators. It has been reported that matairesinol can dampen the phosphorylation of MAPK and NF-κB in in vitro models of neuroinflammation.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-JNK, phospho-ERK, phospho-p38) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

This method would be crucial to determine if this compound has a similar inhibitory effect on these inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of a compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.

-

Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is often used as a positive control.

Signaling Pathways and Logical Relationships: A Hypothetical Framework

Based on the data from related compounds, a hypothetical signaling pathway for the potential action of this compound can be proposed. This would likely involve the inhibition of pro-inflammatory and pro-survival pathways.

Due to the lack of specific experimental data for this compound, a detailed and accurate DOT script for its specific signaling pathway cannot be generated at this time. A generalized diagram for a hypothetical anti-inflammatory and pro-apoptotic mechanism is presented below for illustrative purposes.

Caption: Hypothetical mechanism of this compound.

Conclusion and Future Perspectives

Future research should prioritize comprehensive in vitro studies to:

-

Determine the cytotoxic effects of this compound across a range of cancer cell lines.

-

Investigate its ability to induce apoptosis and cause cell cycle arrest.

-

Elucidate its impact on inflammatory signaling pathways.

-

Quantify its antioxidant capacity through various standard assays.

Such studies will be instrumental in defining the precise molecular mechanisms of this compound and evaluating its potential as a therapeutic agent. The generation of robust in vitro data is a critical first step in the drug discovery and development process for this promising natural compound.

References

- 1. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

The Classification of Dimethylmatairesinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmatairesinol, a derivative of the plant lignan matairesinol, is a compound of significant interest in the fields of pharmacology and nutritional science. This technical guide provides a detailed classification of this compound, encompassing its chemical properties, biological functions, and pharmacological activities. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Chemical Classification

This compound is chemically classified as a lignan , a large group of polyphenolic compounds found in plants.[1] Specifically, it belongs to the subclass of dibenzylbutyrolactone lignans .[2][3] Its chemical structure is characterized by a central butyrolactone ring with two dibenzyl groups attached. The systematic IUPAC name for this compound is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₆ | [2] |

| Molecular Weight | 386.44 g/mol | |

| CAS Number | 4773-01-7 | |

| Synonyms | Methylarctigenin |

Biological Classification and Role

In a biological context, this compound is considered a plant metabolite . Like other plant lignans, it can be metabolized by gut microflora in mammals to produce enterolignans, such as enterodiol and enterolactone, which are thought to have various physiological effects. Due to its interaction with biological systems, it is also classified as a phytoestrogen .

Pharmacological Classification and Bioactivities

This compound exhibits a range of pharmacological activities, positioning it as a molecule with potential therapeutic applications. Its classification within a pharmacological framework is based on its observed biological effects.

Anti-inflammatory Agent

This compound has demonstrated anti-inflammatory properties. For instance, its precursor, matairesinol, has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anticancer Agent

The compound has shown potential as an anticancer agent. Matairesinol, a closely related lignan, has been reported to be cytotoxic to colon 26 cancer cells with a lethal concentration (LC50) of 9 µg/ml. Further research suggests that matairesinol may exert its antimetastatic potential in prostate cancer by influencing key hub genes such as AKT1, MMP2, MMP9, HIF1A, and MET.

Anti-angiogenic and Anti-osteoporotic Agent

Research has also pointed towards anti-angiogenic and anti-osteoporotic activities. The anti-osteoclastogenic effects of matairesinol are attributed to its ability to suppress the p38/ERK-NFATc1 signaling axis.

Adiponectin Receptor Agonist

Matairesinol has been identified as an agonist of the adiponectin receptor 1 (AdipoR1), suggesting a potential role in metabolic regulation.

Table 2: Summary of Quantitative Biological Data for Matairesinol (precursor to this compound)

| Biological Activity | Model System | Quantitative Measurement | Reference |

| Cytotoxicity | Colon 26 cancer cells | LC50 = 9 µg/ml | |

| Neuroprotection | Oxaliplatin-induced neural PC12 cells | Effective at 0.4, 2, and 10 µM | |

| Lifespan extension | C. elegans | Effective at 100 µM |

Signaling Pathways

This compound and its related lignans mediate their biological effects through the modulation of several key signaling pathways.

p38/ERK-NFATc1 Signaling Pathway

In the context of osteoclast differentiation, matairesinol inhibits the RANKL-induced activation of p38 and ERK, which in turn downregulates the expression and activity of the transcription factor NFATc1.

PI3K-Akt and MAPK Signaling Pathways

Network pharmacology studies on matairesinol in metastatic prostate cancer have highlighted the PI3K-Akt and MAPK signaling pathways as potential therapeutic targets.

Experimental Protocols

Osteoclast Differentiation Assay

Objective: To evaluate the effect of this compound on osteoclast differentiation.

Methodology:

-

Primary bone marrow-derived macrophage cells (BMMs) are harvested from mice.

-

BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

Cells are treated with varying concentrations of this compound or vehicle (DMSO).

-

After a 4-day incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the activation of signaling proteins.

Methodology:

-

BMMs are treated with this compound for a specified time, followed by stimulation with RANKL.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38 and ERK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biosynthesis

This compound is closely related to matairesinol, a central precursor in the biosynthesis of numerous lignans in plants. The biosynthesis of matairesinol begins with the dimerization of two coniferyl alcohol units to form pinoresinol. Pinoresinol is then sequentially reduced to lariciresinol and secoisolariciresinol by pinoresinol/lariciresinol reductase. Finally, secoisolariciresinol is dehydrogenated to matairesinol by secoisolariciresinol dehydrogenase. This compound is the dimethylated form of matairesinol.

Conclusion

This compound is a dibenzylbutyrolactone lignan with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its classification as an anti-inflammatory, anticancer, and anti-osteoporotic agent is supported by its modulation of key signaling pathways, including the p38/ERK-NFATc1 and PI3K-Akt/MAPK pathways. This guide provides a foundational resource for researchers to understand the chemical, biological, and pharmacological classification of this compound and to design future studies to explore its full potential in drug development.

References

A Technical Guide to the Therapeutic Potential of Matairesinol and its Derivatives

Executive Summary: This document provides a comprehensive technical overview of the therapeutic potential of the plant lignan Matairesinol (MAT). While the initial topic of interest was Dimethylmatairesinol, the available scientific literature predominantly focuses on its parent compound, Matairesinol. The data herein is therefore centered on Matairesinol, with the understanding that its derivatives, such as dimethylated forms, may exhibit similar or enhanced biological activities. This guide synthesizes preclinical data on Matairesinol's anticancer, anti-inflammatory, and neuroprotective effects, detailing its impact on key signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation. Visual diagrams of signaling cascades and experimental workflows are provided in the DOT language for clarity.

Anticancer Effects

Matairesinol has demonstrated significant anticancer activity across various cancer types, including pancreatic, prostate, and breast cancer. Its mechanisms of action are multifaceted, involving the induction of mitochondrial dysfunction, inhibition of cell proliferation and migration, and modulation of critical oncogenic signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the quantitative effects of Matairesinol on pancreatic, prostate, and colon cancer cell lines.

Table 1: Effects of Matairesinol on Pancreatic Cancer (PC) Cells (PANC-1 & MIA PaCa-2)

| Parameter | Concentration | PANC-1 Result | MIA PaCa-2 Result | Reference |

|---|---|---|---|---|

| Cell Proliferation | 80 µM | 48% inhibition | 50% inhibition | [1] |

| PCNA Expression | 80 µM | 30% reduction | 33% reduction | [1] |

| Spheroid Formation | 80 µM | 78% reduction | 61% reduction | [1] |

| ROS Production | 80 µM | 447% increase | 548% increase | [1] |

| Cytosolic Ca2+ | 80 µM | 280% increase | 551% increase | [1] |

| Mitochondrial Ca2+ | 80 µM | 167% increase | 192% increase |

| p-ERK1/2 Levels | 80 µM | 0.49-fold reduction | 0.55-fold reduction | |

Table 2: Effects of Matairesinol on Prostate Cancer (PC3) Cells

| Parameter | Concentration | Result | Reference |

|---|---|---|---|

| Clonogenicity | 50 µM | 1.196-fold decrease | |

| 100 µM | 1.44-fold decrease | ||

| 200 µM | 2.097-fold decrease | ||

| Cell Migration | 50 µM | Wound area: 10.99% | |

| (% Open Wound @ 24h) | 100 µM | Wound area: 24.48% | |

| 200 µM | Wound area: 71.33% |

| | Control | Wound area: 9% | |

Table 3: Cytotoxicity in Other Cancer Cell Lines

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| Colon 26 Cancer | LC50 | 9 µg/mL |

| Triple-Negative Breast Cancer (MDA-MB-231) | Viability | Significantly reduced by conditioned medium from MAT-treated M2 macrophages | |

Key Anticancer Signaling Pathways

Matairesinol modulates several signaling pathways crucial for cancer cell survival and proliferation. In pancreatic cancer, it paradoxically increases the phosphorylation of pro-survival signals like AKT while suppressing the key proliferative driver ERK1/2. In prostate cancer, its effect is more distinctly inhibitory on the PI3K/AKT pathway. It also functions as a Histone Deacetylase 8 (HDAC8) inhibitor.

Experimental Protocols

-

Cell Seeding: Seed PC3 prostate cancer cells at a density of 3 x 10⁵ cells per well in 6-well plates and incubate overnight to form a confluent monolayer.

-

Wound Creation: Create a uniform, straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash wells with PBS to remove dislodged cells and replace the medium with fresh media containing various concentrations of Matairesinol (e.g., 0, 50, 100, 200 µM).

-

Imaging: Capture images of the wounds at 0 hours and 24 hours post-treatment using an inverted microscope.

-

Analysis: Quantify the open wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

-

Cell Suspension: Prepare a suspension of PANC-1 or MIA PaCa-2 cells in complete medium.

-

Hanging Drop Culture: Pipette 20 µL drops of the cell suspension onto the inner surface of a petri dish lid. Invert the lid and place it over the dish containing PBS to maintain humidity.

-

Treatment: Include Matairesinol (e.g., 80 µM) in the cell suspension medium from the start of the culture.

-

Incubation: Incubate for 3 days to allow for the formation of 3D spheroids.

-

Analysis: Detect spheroid morphology and measure the total area of cell aggregation using a microscope and image analysis software (e.g., ImageJ).

Anti-inflammatory & Antioxidant Effects

Matairesinol demonstrates potent anti-inflammatory and antioxidant properties, primarily investigated in the context of sepsis-mediated brain injury. It mitigates inflammatory responses by suppressing pro-inflammatory cytokines and oxidative stress by enhancing endogenous antioxidant systems.

Quantitative Data: Anti-inflammatory & Antioxidant Activity

Table 4: Effects of Matairesinol on LPS-Stimulated Microglia and in a Rat Sepsis Model

| Model System | Biomarker | Effect | Reference |

|---|---|---|---|

| LPS-Stimulated Microglia | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP1) | Expression hampered/reduced | |

| Nrf2, HO-1 (Antioxidant) | Upregulated | ||

| p-MAPK, p-JNK, p-NF-κB | Dampened/Reduced | ||

| Rat Sepsis Model (CLP) | Neuronal Apoptosis | Improved/Reduced | |

| Microglial Activation | Weakened |

| | GSH-Px, SOD (Antioxidant) | Facilitated/Increased | |

Key Anti-inflammatory Signaling Pathway

The primary anti-inflammatory and antioxidant mechanism of Matairesinol involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK subsequently inhibits the pro-inflammatory MAPK and NF-κB signaling pathways. This action is crucial in mitigating neuroinflammation in sepsis models.

Experimental Protocols

-

Anesthesia: Anesthetize the rodent (mouse or rat) with an appropriate anesthetic agent (e.g., ketamine/xylazine, i.p. or i.m.).

-

Surgical Preparation: Place the animal in a supine position, shave the lower abdominal quadrants, and disinfect the surgical area.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Cecum Exteriorization: Locate and carefully exteriorize the cecum, ensuring the attached mesentery is not compromised.

-

Ligation: Ligate the cecum with a silk suture at a specific distance from the cecal tip (e.g., 5.0 mm). The ligation length is a critical factor in determining sepsis severity.

-

Puncture: Puncture the ligated cecal stump once or twice with an appropriately sized needle (e.g., 22-gauge) to allow extrusion of a small amount of fecal matter.

-

Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the incision in two layers (peritoneum and skin). Immediately administer subcutaneous fluid resuscitation (e.g., 0.5-1.0 mL normal saline) and a broad-spectrum antibiotic (e.g., imipenem).

-

Post-Operative Care: Monitor animals closely for clinical signs of sepsis (lethargy, piloerection) and provide supportive care as per institutional guidelines.

-

Protein Extraction: Lyse treated cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AMPK, p-p38, p-NF-κB p65, and total counterparts) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.

Neuroprotective Effects

Matairesinol has been shown to exhibit neuroprotective properties by reducing neurotoxicity and acting on specific glutamate receptors.

Quantitative Data: Neuroprotective Activity

Table 5: Neuroprotective Effects of Matairesinol

| Model System | Effect | Effective Concentrations | Reference |

|---|---|---|---|

| Oxaliplatin-induced Neurotoxicity in PC12 cells | Reduced neurotoxicity | 0.4, 2, and 10 µM |

| Ex vivo Rat Brain Slices (Neocortex) | No significant effect on evoked potential amplitude | 1 and 10 µM | |

Note: In the ex vivo study, the related lignans arctigenin and trachelogenin showed significant inhibitory effects on AMPA/KA receptors, suggesting a potential structure-activity relationship where Matairesinol is less potent in this specific mechanism.

Experimental Workflow and Logic

The investigation into the neuroprotective effects of lignans often follows a workflow that progresses from in vitro toxicity models to more complex ex vivo tissue models to elucidate specific receptor interactions.

Conclusion and Future Directions

Matairesinol is a promising natural compound with well-documented preclinical efficacy in oncology and inflammatory conditions. Its ability to modulate multiple critical signaling pathways, including MAPK, NF-κB, and PI3K/AKT, underscores its therapeutic potential. While data on its specific derivative, this compound, is sparse, structure-activity relationship studies suggest that methylation could enhance potency, as seen with its IgE-suppressive activity.

Future research should focus on:

-

Systematic evaluation of this compound and other derivatives to compare their potency and pharmacokinetic profiles against the parent compound.

-

In vivo studies to validate the anticancer effects observed in vitro, particularly in pancreatic and prostate cancer models.

-

Elucidation of the precise molecular interactions responsible for the differential regulation of AKT and ERK pathways in pancreatic cancer.

-

Pharmacokinetic and bioavailability studies to optimize delivery and dosage for clinical translation.

This technical guide provides a foundational dataset for drug development professionals to build upon in the exploration of Matairesinol and its derivatives as novel therapeutic agents.

References

An In-depth Technical Guide on Dimethylmatairesinol as a Biomarker for Food Intake

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylmatairesinol, a lignan found in various plant-based foods, and its metabolites serve as promising biomarkers for assessing dietary intake. Lignans are polyphenolic compounds metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone, which are absorbed and can exert biological effects.[1] This guide provides a comprehensive overview of this compound and related lignans as dietary biomarkers, including their food sources, metabolic pathways, analytical methodologies for quantification, and their role in health and disease.

Introduction to Lignans and this compound

Lignans are a class of phytoestrogens, plant-derived compounds that can mimic the effects of estrogen in the body.[1] They are found in a wide variety of foods, including seeds, whole grains, legumes, fruits, and vegetables.[1] The primary dietary lignan precursors are secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[1][2] this compound is a specific type of lignan that has garnered interest as a potential biomarker of food intake due to its presence in certain foods and its conversion to bioactive metabolites.

Upon consumption, plant lignans are metabolized by intestinal bacteria into enterolignans, mainly enterodiol and enterolactone. These enterolignans are absorbed and can be measured in biological fluids like blood and urine, reflecting the dietary intake of their precursors.

Quantitative Data on Lignan Content in Foods

The concentration of lignans varies significantly across different food sources. Flaxseed is recognized as the richest source of lignans, particularly secoisolariciresinol. Other seeds like sesame are also high in lignans such as pinoresinol and lariciresinol. The following tables summarize the quantitative data of major lignans in various food items.

Table 1: Lignan Content in Selected Seeds (µ g/100g )

| Food Item | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol | Total Lignans |

| Flaxseed | 300,000 | 129 | 75 | 744 | 301,129 |

| Sesame Seeds | 132 | 459 | 13,380 | 15,360 | 29,331 |

Data sourced from Milder et al. (2005)

Table 2: Lignan Content in Selected Grain Products (µ g/100g )

| Food Item | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol | Total Lignans |

| Rye Bread | 39 | 100 | 280 | 345 | 764 |

| Multigrain Bread | 26 | 55 | 160 | 170 | 411 |

| Wheat Bread | 11 | 29 | 63 | 67 | 170 |

Data sourced from Milder et al. (2005)

Table 3: Lignan Content in Selected Fruits and Vegetables (µ g/100g )

| Food Item | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol | Total Lignans |

| Broccoli | 91 | 2 | 840 | 1,400 | 2,321 |

| Cabbage (red) | 12 | 11 | 1,200 | 1,100 | 2,323 |

| Apricots | 290 | 110 | 1,100 | 410 | 1,910 |

| Strawberries | 170 | 50 | 480 | 400 | 1,100 |

Data sourced from Milder et al. (2005)

Table 4: Lignan Content in Selected Beverages (µ g/100ml )

| Beverage | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol | Total Lignans |

| Red Wine | 43 | 10 | 23 | 15 | 91 |

| White Wine | 10 | 3 | 7 | 2 | 22 |

| Coffee | 4 | 11 | 22 | 20 | 57 |

| Tea (black) | 2 | 10 | 21 | 18 | 51 |

Data sourced from Milder et al. (2005)

Experimental Protocols for Lignan Analysis

Accurate quantification of lignans in food and biological samples is crucial for their validation as dietary biomarkers. Various analytical techniques are employed for this purpose.

Sample Preparation and Extraction

From Food Matrices:

-

Drying and Milling: Food samples are typically freeze-dried or oven-dried at temperatures below 60°C and then milled to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A mixture of water and alcohol (e.g., 70-100% ethanol or methanol) is commonly used for lignan extraction. For complex matrices, sequential extraction with a non-polar solvent followed by a polar solvent like acetone or ethanol is recommended.

-

Hydrolysis: Lignans often exist as glycosides in plants. Therefore, an enzymatic (e.g., β-glucuronidase/sulfatase from Helix pomatia) or acidic/alkaline hydrolysis step is necessary to release the aglycones for analysis.

From Biological Samples (Urine and Plasma):

-

Enzymatic Hydrolysis: Similar to food samples, enzymatic hydrolysis is performed to deconjugate lignan metabolites.

-

Extraction: Supported liquid extraction (SLE) or liquid-liquid extraction with solvents like diethyl ether is used to isolate the lignans.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their affinity for a stationary phase and a mobile phase. Reversed-phase columns are commonly used for lignan analysis.

-

Detection:

-

Diode Array Detection (DAD): Measures the absorbance of UV light by the lignans.

-

Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity for identifying and quantifying specific lignans and their metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. Derivatization to form trimethylsilyl ethers is often required to increase the volatility of lignans.

-

Detection: MS is used for identification and quantification.

Metabolic and Signaling Pathways

The biological effects of lignans are attributed to their metabolites, which can influence various cellular signaling pathways.

Lignan Metabolism Workflow

The following diagram illustrates the metabolic conversion of dietary lignans into enterolignans by the gut microbiota.

Caption: Metabolic pathway of dietary lignans to enterolignans.

Signaling Pathways Influenced by Matairesinol

Matairesinol, a precursor to this compound, and its metabolites have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

The diagram below outlines the inhibitory effects of matairesinol on the MAPK and NF-κB signaling pathways, which are often dysregulated in inflammatory conditions and cancer.

Caption: Inhibition of MAPK and NF-κB pathways by matairesinol.

Furthermore, matairesinol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by matairesinol.

Validation as a Dietary Biomarker

For a compound to be considered a reliable biomarker of food intake, it must undergo a rigorous validation process. This includes assessing its plausibility, dose-response relationship, time-response, robustness, reliability, stability, and analytical performance. The Dietary Biomarkers Development Consortium (DBDC) is actively working to discover and validate new dietary biomarkers, including those for lignan-rich foods.

Studies have shown a dose-dependent increase in urinary lignan excretion with increased flaxseed intake, supporting its use as a biomarker. Plasma concentrations of enterolignans also increase following flaxseed consumption. However, individual variations in gut microbiota composition can influence the conversion of plant lignans to enterolignans, which is a factor to consider in epidemiological studies.

Role in Health and Disease

Diets rich in lignans have been associated with a reduced risk of several chronic diseases, including cardiovascular disease and certain types of cancer. These health benefits are thought to be mediated by the antioxidant, anti-inflammatory, and estrogenic/anti-estrogenic properties of enterolignans. The consumption of flavonoid-rich foods, a broader category that includes lignans, has been linked to a reduced risk of chronic diseases and all-cause mortality.

Conclusion

This compound and its related lignans hold significant promise as biomarkers for the intake of various plant-based foods. Their quantification in biological samples, using robust analytical methods like LC-MS/MS and GC-MS, can provide objective measures of dietary exposure, overcoming the limitations of self-reported dietary assessments. Further research, including controlled intervention studies and large-scale epidemiological investigations, is needed to fully validate these biomarkers and elucidate their role in the prevention and management of chronic diseases. The continued development of food intake biomarkers is a crucial area of nutrition research that will enhance our understanding of diet-disease relationships.

References

An In-depth Technical Guide to Dimethylmatairesinol: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmatairesinol, also known by its synonym Arctigenin methyl ether, is a dibenzylbutyrolactone lignan with the molecular formula C₂₂H₂₆O₆.[1] This naturally occurring compound, found in sources such as sesame, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Physicochemical Properties

This compound is a relatively dense organic compound with moderate thermal stability.[1] Its properties are characteristic of a butyrolactone-type lignan derivative.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₆O₆ | [1] |

| Molecular Weight | 386.4 g/mol | [1] |

| IUPAC Name | (3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Synonyms | Arctigenin methyl ether, (-)-Arctigenin methyl ether | |

| CAS Number | 25488-59-9 | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 545.6 ± 45.0 °C at 760 mmHg | |

| Flash Point | 237.2 ± 28.8 °C | |

| Refractive Index | 1.553 | |

| logP | 3.23 | |

| Polar Surface Area | 63.22 Ų |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed characterization of the molecular structure of this compound. The chemical shifts are indicative of the aromatic, methoxy, and lactone ring protons and carbons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.4 - 6.9 | m | Aromatic protons |

| ~3.8 | s | Methoxy group protons |

| 2.4 - 4.1 | m | Lactone ring protons |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 110 - 150 | Aromatic carbons |

| ~178 | Lactone carbonyl carbon |

| 55 - 56 | Methoxy carbons |

| 40 - 50 | Benzylic carbons |

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of this compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 386.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the presence of key functional groups within the this compound molecule.

Table 4: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1765 | Lactone carbonyl (C=O) stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2950 | Aliphatic C-H stretching |

Experimental Protocols

General Characterization Protocol

A standard protocol for the spectroscopic characterization of this compound involves dissolving the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for NMR analysis. Mass spectra are typically acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, including anticancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key cellular signaling pathways.

Anticancer Properties

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated through the inhibition of critical survival signaling pathways.

Modulation of Signaling Pathways

PI3K/Akt and MAPK Pathways: this compound exerts its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

AMPK Pathway: In addition to its inhibitory effects, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can lead to the suppression of cancer cell growth and has implications for the treatment of metabolic disorders.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as PI3K/Akt, MAPK, and AMPK, underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and metabolic diseases. Further research, including detailed in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Dimethylmatairesinol Extraction from Plant Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmatairesinol, a lignan found in various plant species, has garnered significant interest within the scientific community due to its potential pharmacological activities. Lignans are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic effects. The efficient extraction and purification of this compound from plant sources are critical steps for its further investigation and potential therapeutic applications. This document provides detailed protocols for the extraction and purification of matairesinol, a closely related precursor, from plant materials, primarily focusing on species from the Forsythia genus. These protocols can be adapted for the extraction of this compound.

Data Presentation: Comparison of Extraction Methods for Lignans from Forsythia Species

The following table summarizes quantitative data from various studies on the extraction of different lignans from Forsythia species. While specific yield data for this compound is limited in publicly available literature, the data for other prevalent lignans provides a valuable reference for optimizing extraction parameters.

| Target Lignan | Plant Material | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield (mg/g of plant material) | Reference |